4-[[6-Hydroxy-1-(2-methylphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid
Overview
Description
4-[[6-Hydroxy-1-(2-methylphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a sulfonic acid group, and a diazenyl linkage
Preparation Methods
The synthesis of 4-[[6-Hydroxy-1-(2-methylphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the diazenyl group and the sulfonic acid group. Common synthetic routes include:
Formation of the Pyrimidine Core: This step involves the condensation of appropriate aldehydes and amines under acidic or basic conditions to form the pyrimidine ring.
Introduction of the Diazenyl Group: The diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrimidine derivative.
Chemical Reactions Analysis
4-[[6-Hydroxy-1-(2-methylphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols
Scientific Research Applications
4-[[6-Hydroxy-1-(2-methylphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes like human neutrophil elastase, which is involved in inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into its potential therapeutic applications
Mechanism of Action
The mechanism of action of 4-[[6-Hydroxy-1-(2-methylphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The sulfonic acid group enhances its binding affinity through electrostatic interactions, while the diazenyl group may participate in hydrogen bonding and van der Waals interactions .
Comparison with Similar Compounds
Similar compounds to 4-[[6-Hydroxy-1-(2-methylphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid include other benzenesulfonic acid derivatives and pyrimidine-based compounds. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:
Benzenesulfonic Acid Derivatives: Compounds like 4-hydroxybenzenesulfonic acid and 2-methylbenzenesulfonic acid exhibit similar reactivity in sulfonation and substitution reactions
Pyrimidine-Based Compounds: Pyrimidine derivatives such as 2,4,6-trichloropyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine are used in various synthetic applications and exhibit different biological activities
Properties
IUPAC Name |
4-[[6-hydroxy-1-(2-methylphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c1-10-4-2-3-5-13(10)21-16(23)14(15(22)18-17(21)27)20-19-11-6-8-12(9-7-11)28(24,25)26/h2-9,23H,1H3,(H,18,22,27)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAFCIQCJFCRCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)NC2=S)N=NC3=CC=C(C=C3)S(=O)(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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